molecular formula C6H10ClN3O B2782562 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride CAS No. 2101206-27-1

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride

Cat. No. B2782562
CAS RN: 2101206-27-1
M. Wt: 175.62
InChI Key: JWYDWWKFFASDQC-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride (6,7-DHPOH) is a novel compound with potential therapeutic applications in various scientific research fields. It is a synthetic derivative of pyrazolo[5,1-b][1,3]oxazin-3-amine, which is a heterocyclic compound with a five-membered ring containing nitrogen, oxygen and hydrogen atoms. 6,7-DHPOH is a white crystalline solid with a molecular weight of 219.68 g/mol and a melting point of 120-122 °C.

Scientific Research Applications

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride has been studied for its potential applications in various scientific research fields, including neurology, pharmacology, and biochemistry. In neurology, 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride has been studied for its potential to act as a neuroprotective and neuroregenerative agent. In pharmacology, 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride has been studied for its potential to act as an anti-inflammatory and analgesic agent. In biochemistry, 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride has been studied for its potential to act as an enzyme inhibitor.

Mechanism of Action

The exact mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase is thought to increase levels of acetylcholine in the brain, which may lead to increased cognitive function and improved memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride are not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase is thought to increase levels of acetylcholine in the brain, which may lead to increased cognitive function and improved memory. Additionally, 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride has been studied for its potential to act as an anti-inflammatory and analgesic agent, as well as a neuroprotective and neuroregenerative agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride in laboratory experiments include its ease of synthesis, low cost, and high solubility. Additionally, 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride is a relatively new compound, which makes it an attractive candidate for further scientific research.
However, there are some limitations to using 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride in laboratory experiments. For example, the exact mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride is not yet fully understood, which can make it difficult to accurately interpret the results of experiments using this compound. Additionally, the biochemical and physiological effects of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride are still not fully understood, which can make it difficult to predict the potential therapeutic applications of this compound.

Future Directions

For research on 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research should be conducted to assess the safety and efficacy of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride in laboratory experiments and clinical trials. Additionally, further research should be conducted to explore the potential synergistic effects of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride in combination with other compounds. Finally, further research should be conducted to optimize the synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride to make it more cost-effective and accessible.

Synthesis Methods

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride is synthesized through a two-step synthetic method. The first step involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 3-chloro-2-hydroxypropionic acid in a condensation reaction. This reaction yields the intermediate product, 3-amino-5-methyl-1-phenylpyrazolo[5,1-b][1,3]oxazin-2-one hydrochloride. The second step involves the reaction of this intermediate product with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to yield 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride.

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-5-4-8-9-2-1-3-10-6(5)9;/h4H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYDWWKFFASDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)N)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride

CAS RN

2101206-27-1
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride
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